molecular formula C18H16N2O5S2 B4618428 5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate

5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B4618428
M. Wt: 404.5 g/mol
InChI Key: HXABOVNWQSCTME-YBEGLDIGSA-N
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Description

5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.05006396 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

Novel derivatives of 4-thiazolidinone, including compounds related to 5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate, have been investigated for their potential as anticonvulsant agents. These compounds exhibit significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions, without impairing learning and memory. Their action is mediated through benzodiazepine receptors, highlighting their pharmacological relevance in the treatment of convulsive disorders (Faizi et al., 2017).

Photodynamic Therapy for Cancer

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base structures has shown these compounds to have high singlet oxygen quantum yield. This property is crucial for photodynamic therapy (PDT), a cancer treatment method. The compounds demonstrate promising fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Thiazolidinone derivatives, including imino-4-methoxyphenol thiazole derived Schiff base ligands, have been synthesized and tested for antimicrobial activity. These compounds exhibit moderate activity against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents. The research indicates the importance of the thiazolidinone core and Schiff base moiety in antimicrobial efficacy (Vinusha et al., 2015).

Aldose Reductase Inhibition

A series of iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. These compounds, especially methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, show significant inhibitory activity, suggesting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Antifibrotic and Anticancer Activity

Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activities. These compounds exhibit significant activity in reducing the viability of fibroblasts without possessing anticancer effects, suggesting their potential in antifibrotic therapy. This research underscores the therapeutic versatility of thiazolidinone derivatives (Kaminskyy et al., 2016).

Properties

IUPAC Name

[5-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-11-3-6-13(7-4-11)27(22,23)25-15-9-12(5-8-14(15)24-2)10-16-17(21)20-18(19)26-16/h3-10H,1-2H3,(H2,19,20,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXABOVNWQSCTME-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate
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5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate
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5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate
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5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate
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5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate
Reactant of Route 6
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5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate

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